molecular formula C12H8ClNO6S2 B14371549 4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride CAS No. 90352-54-8

4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14371549
CAS No.: 90352-54-8
M. Wt: 361.8 g/mol
InChI Key: WTFATSUWTIPYDX-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of two sulfonyl chloride groups and a nitro group attached to a benzene ring, making it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts.

    Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.

Industrial Production Methods

Industrial production of 4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride typically employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.

Mechanism of Action

The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

90352-54-8

Molecular Formula

C12H8ClNO6S2

Molecular Weight

361.8 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClNO6S2/c13-22(19,20)10-6-7-12(11(8-10)14(15)16)21(17,18)9-4-2-1-3-5-9/h1-8H

InChI Key

WTFATSUWTIPYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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